Comparative In Vitro Potency and Functional Antagonism of Mavatrep vs. SB-705498 and AMG517
Mavatrep binds hTRPV1 with Ki=6.5 nM (binding assay) and inhibits capsaicin-induced Ca2+ influx with IC50=4.6 nM (functional assay) [1]. In contrast, SB-705498 is more potent in functional assays (capsaicin IC50=3 nM, acid IC50=0.1 nM, heat IC50=6 nM) [2], while AMG517 is the most potent (capsaicin IC50=0.76 nM, proton IC50=0.62 nM, heat IC50=1.3 nM) . However, Mavatrep's moderate potency is coupled with a uniquely long half-life and favorable CYP profile, unlike the ultra-potent AMG517 which exhibited dose-limiting hyperthermia in clinical trials [3].
| Evidence Dimension | Binding affinity (Ki) and functional antagonism (IC50) for hTRPV1 |
|---|---|
| Target Compound Data | Ki=6.5 nM (binding); IC50=4.6 nM (capsaicin-induced Ca2+ influx) |
| Comparator Or Baseline | SB-705498: capsaicin IC50=3 nM, acid IC50=0.1 nM, heat IC50=6 nM. AMG517: capsaicin IC50=0.76 nM, proton IC50=0.62 nM, heat IC50=1.3 nM. |
| Quantified Difference | Mavatrep is ~1.5-fold less potent than SB-705498 and ~6-fold less potent than AMG517 in capsaicin antagonism, but demonstrates superior clinical tolerability and sustained PK. |
| Conditions | hTRPV1 expressed in HEK293 cells; Ca2+ flux or patch-clamp assays |
Why This Matters
Mavatrep's balanced potency profile, rather than ultra-high potency, is associated with a more manageable thermoregulatory side effect profile, enabling chronic dosing studies.
- [1] Mavatrep. Chemicalbook. CAS 956274-94-5. View Source
- [2] Gunthorpe MJ, et al. Characterization of SB-705498, a Potent and Selective Vanilloid Receptor-1 (VR1/TRPV1) Antagonist That Inhibits the Capsaicin-, Acid-, and Heat-Mediated Activation of the Receptor. J Pharmacol Exp Ther. 2007;321(3):1183-1192. View Source
- [3] Gavva NR, et al. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans. Pain. 2008;136(1-2):202-210. View Source
